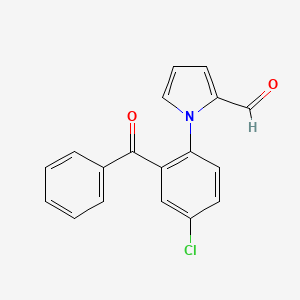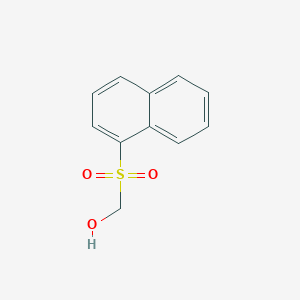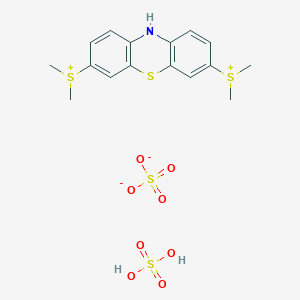
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate is a complex chemical entity that belongs to the phenothiazine class of compounds Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate typically involves multi-step organic reactions. The starting material is often a phenothiazine derivative, which undergoes sulfonation to introduce sulfonium groups. The reaction conditions usually require the presence of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where phenothiazine derivatives are treated with sulfuric acid under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium groups to thiols or sulfides.
Substitution: The sulfonium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenothiazine core can interact with cellular membranes and alter their properties, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine compound with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: is unique due to the presence of multiple sulfonium groups, which enhance its reactivity and potential applications. This distinguishes it from other phenothiazine derivatives that typically lack such functional groups.
Properties
CAS No. |
64325-09-3 |
|---|---|
Molecular Formula |
C16H21NO8S5 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate |
InChI |
InChI=1S/C16H19NS3.2H2O4S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*(H2,1,2,3,4)/q+2;;/p-2 |
InChI Key |
ZWWSOIIRVZGOBP-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


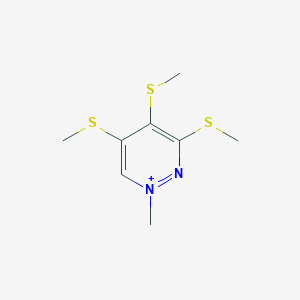
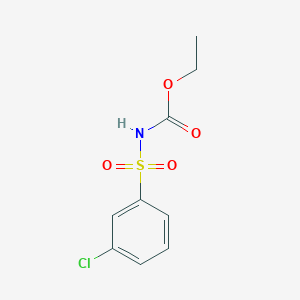
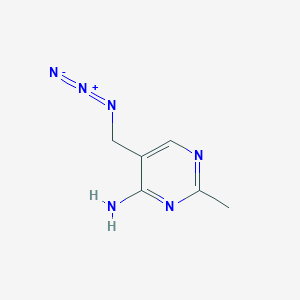
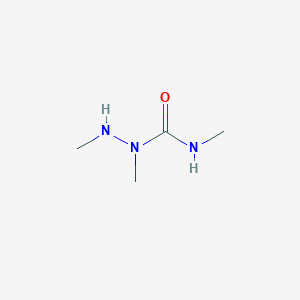
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
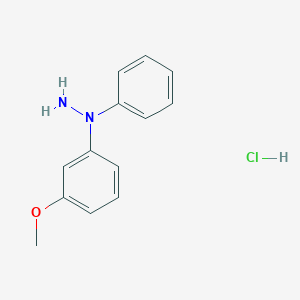
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
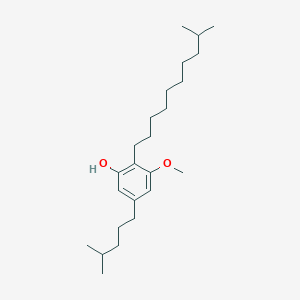

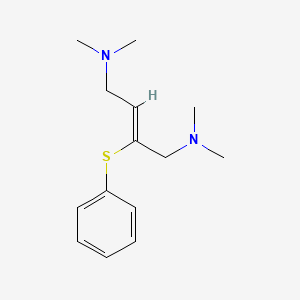
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
